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CZF1 protein

Cat. No.: B1177175
CAS No.: 148971-43-1
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Description

The CZF1 protein is a zinc-cluster transcription factor from the opportunistic fungal pathogen Candida albicans. It is a key regulator of multiple cellular processes, making it a critical reagent for studying fungal biology and pathogenesis. CZF1's main research applications include the study of morphogenesis, where it promotes the yeast-to-hyphal transition, particularly in response to growth within a semi-solid matrix, a condition that may mimic the host tissue environment . Furthermore, CZF1 is an important regulator of cell wall architecture and integrity. A hyperactive Czf1 can rescue the hypersensitivity to cell wall stress in certain mutants, and C. albicans lacking CZF1 show increased susceptibility to antifungal drugs like caspofungin . Research also links CZF1 to the acquisition of drug resistance, with its overexpression correlated with the CDR (Candida Drug Resistance) phenotype, independent of other known resistance mechanisms . Additionally, CZF1 is part of an interlocking transcriptional network that controls the stable, heritable white-opaque switching, which influences mating competence and host interactions . The protein exerts its function through its essential DNA-binding activity, which is required for its role as a positive regulator of morphogenesis . This recombinant this compound is offered for Research Use Only (RUO) and is essential for investigations into fungal virulence, antifungal resistance, and transcriptional regulation.

Properties

CAS No.

148971-43-1

Molecular Formula

C20H20ClF2N3O

Synonyms

CZF1 protein

Origin of Product

United States

Molecular Architecture and Domain Organization of Czf1 Protein

Structural Features of the CZF1 Protein Cysteine-Rich Region

A prominent feature of the this compound is its C-terminal cysteine-rich region, which is fundamental to its role as a DNA-binding protein. nih.govpsu.edu This region contains a well-conserved motif that coordinates zinc ions, forming a stable structure for DNA interaction.

Glutamine-Rich Central Region

In addition to the C-terminal zinc cluster, CZF1 possesses a central region that is notably rich in glutamine residues. nih.govpnas.org Such glutamine-rich domains are found in various regulatory proteins and are often implicated in transcriptional activation. pnas.orgfrontiersin.org While the zinc finger domain is primarily responsible for DNA binding, the glutamine-rich region likely contributes to the protein's regulatory functions, potentially through interactions with other components of the transcriptional machinery.

Functional Implications of this compound Structural Domains

The distinct structural domains of CZF1 directly correlate with its functional roles in gene regulation and cellular processes. The modular nature of its architecture allows for specific interactions with DNA and other proteins.

DNA-Binding Domain Architecture

The C-terminal Cys6Zn2 zinc cluster motif constitutes the primary DNA-binding domain of CZF1. nih.govpsu.edunih.gov This domain enables the protein to bind to specific DNA sequences in the promoter regions of its target genes, including its own promoter, indicating a mechanism of autoregulation. nih.govpsu.edu The DNA-binding activity of CZF1 is sequence-specific and crucial for its function in regulating filamentous growth and white-opaque switching. psu.edu Studies have shown that specific residues within this domain, such as Arg321, are essential for its DNA-binding capability. nih.gov

Transcriptional and Post Translational Regulation of Czf1 Protein Expression

Transcriptional Control of CZF1 Gene Expression

Transcription of the CZF1 gene is modulated by a variety of factors, including nutrient availability, temperature, cellular growth phase, and physical environmental cues. The promoter region of CZF1 appears to be under complex regulatory control plos.orgasm.org. Notably, CZF1 expression is dependent on the key morphogenesis regulator Efg1p under all tested conditions plos.orgasm.orgnih.gov. Furthermore, CZF1 is subject to negative autoregulation, where the Czf1p protein can bind to its own promoter to repress its transcription plos.orgnih.govasm.org.

Environmental and Physiological Modulators of CZF1 Transcription

The expression levels of CZF1 are highly responsive to changes in the external environment and the physiological state of the cell. This allows C. albicans to fine-tune its morphology and behavior in response to prevailing conditions.

The availability and type of carbon source significantly impact CZF1 expression. Studies have shown that CZF1 is expressed most strongly in post-exponential-phase cells grown in glucose-containing medium at 37°C asm.orgnih.gov. The use of sucrose (B13894) as a carbon source resulted in lower expression levels of CZF1 compared to glucose asm.org. This suggests that glucose availability, which is the primary sugar in human blood, may promote CZF1 expression in conditions mimicking bloodstream infection asm.orgnih.gov.

Data on Carbon Source Influence on CZF1 Expression:

Carbon Source Temperature Growth Phase CZF1 Expression Level Citation
Glucose 37°C Post-exponential High asm.orgnih.gov
Sucrose 37°C Post-exponential Lower asm.org
Glucose Low Temp Any Low asm.org

Temperature is another critical factor regulating CZF1 transcription. CZF1 expression is highly dependent on temperature plos.orgasm.orgnih.gov. At high temperatures (37°C), CZF1 expression is observed in post-exponential-phase cells grown in glucose-containing liquid medium asm.orgnih.gov. At lower temperatures (e.g., 25°C), CZF1 is poorly expressed unless the cells are growing within a matrix or under high-osmolarity conditions asm.orgnih.gov. This indicates a complex interplay between temperature and other environmental cues in controlling CZF1 levels.

CZF1 expression is also regulated in a growth phase-dependent manner plos.orgasm.orgnih.gov. In liquid media, CZF1 is typically not expressed in log-phase cells but shows highest expression in post-exponential-phase cells asm.orgnih.gov. This suggests a role for Czf1p during later stages of growth or in response to conditions encountered as nutrients become limited or the cell density increases.

The physical environment significantly influences CZF1 expression and function plos.orgasm.orgnih.govpsu.edu. Growth within a semisolid matrix, such as agar (B569324) medium, is a condition that strongly induces CZF1 expression asm.orgnih.govnih.gov. This embedded growth condition is thought to mimic the environment C. albicans encounters when in contact with host tissues during infection plos.orgsemanticscholar.org. CZF1 is required for filamentation specifically during embedded growth but not necessarily under other liquid-based hypha-inducing conditions plos.orgsemanticscholar.org. CZF1 expression was observed when cells were embedded and grown at both 25°C and 37°C nih.gov. Growth on rough surfaces also appears to be regulated similarly to matrix embedding, with mutations in CZF1 affecting the response psu.edu.

CZF1 expression has been shown to be induced in cells subjected to osmotic shock asm.orgnih.gov. This suggests a role for Czf1p in the cellular response to changes in osmotic conditions, potentially as part of broader stress response pathways. Osmotic stress protection is also mediated by the cAMP/PKA pathway, which is linked to Efg1, a regulator of CZF1 expression asm.orgasm.org.

While the transcriptional regulation of CZF1 in response to these environmental and physiological cues is well-documented, specific details regarding post-translational modifications of the CZF1 protein and their functional consequences are not extensively described in the available research.

Physical Environment Sensing

CZF1 Gene Promoter Architecture and Regulatory Elements

The promoter region of the CZF1 gene is a critical control point for its expression, responding to various environmental conditions such as temperature, carbon source, growth phase, and the physical environment. plos.orgnih.govasm.orgnih.gov CZF1 is predicted to encode a protein with a cysteine-rich region similar to zinc cluster elements of DNA-binding proteins, suggesting it can bind DNA. asm.org Studies have demonstrated that Czf1p has DNA-binding activity and can bind to the promoter region of the CZF1 gene itself. psu.edu The CZF1 promoter region appears to be under complex regulatory control. plos.orgsemanticscholar.org

Autoregulation of CZF1 Gene Expression

CZF1 gene expression is subject to negative autoregulation, meaning that this compound can repress its own mRNA expression. plos.orgnih.govnih.govasm.orgresearchgate.nete-century.us Overexpression of CZF1 has been shown to reduce transcription from the native CZF1 promoter. nih.govpsu.edu

Regulatory Interplay with Efg1p in CZF1 Gene Transcription

CZF1 and Efg1p, another key morphogenetic regulator in C. albicans, have a tight regulatory relationship and interact with each other. plos.orgasm.orgasm.orgfrontiersin.org CZF1 expression is regulated by Efg1p, a transcription factor activated by cAMP/PKA signaling. plos.orgasm.orgnih.govasm.org Efg1p is necessary for the expression of CZF1 under all conditions tested. plos.orgpsu.edusemanticscholar.org Efg1p regulates the transcription of a large number of genes, and Czf1p may modify the effects of Efg1p on the expression of some of these genes. psu.edu Evidence suggests that Czf1 may act to relieve Efg1p suppression of filamentation, and Czf1 binds Efg1p in yeast two-hybrid screens. frontiersin.org Efg1p also regulates and binds to the CZF1 promoter. asm.org In opaque cells, EFG1 expression is downregulated by both Czf1 and Wor1. frontiersin.org Czf1 represses EFG1 expression in opaque cells, which in turn results in increased expression of WOR2, facilitating the transition to the opaque state. frontiersin.org

Differential Expression of this compound in Morphological Phases

This compound expression levels differ significantly between the distinct morphological phases of C. albicans.

Expression Dynamics During White-Opaque Switching

CZF1 is a transcriptional regulator of the switch between the white and opaque states in C. albicans. uniprot.org CZF1 is more highly expressed in the opaque phase than in the white phase. nih.govpsu.edu In the opaque form, CZF1 and WOR2 are upregulated, and EFG1 is down-regulated relative to the white form. plos.org Overexpression of CZF1 promotes the switch from the white to the opaque phase. psu.eduplos.orgresearchgate.net Deletion of CZF1 drastically reduces the frequency of opaque formation. plos.orgresearchgate.netucsf.edu

Post-Translational Regulation of this compound Activity

While transcriptional regulation plays a significant role in controlling CZF1 levels, there is also evidence suggesting post-translational regulation of this compound activity. One study suggests that CZF1 is regulated posttranslationally at the protein level, as farnesol (B120207) treatment did not affect CZF1 mRNA levels but impacted the morphological response Czf1 is involved in. asm.org Post-translational modifications (PTMs) can significantly alter protein structure and function, influencing their activity and stability. mdpi.com Although specific PTMs of this compound are not extensively detailed in the provided results, the concept of post-translational control is raised in the context of its function despite unchanged mRNA levels under certain conditions. asm.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound-
Efg1p protein-
TOR1 protein85154168
TORC1 complex-
TORC2 complex-
Rapamycin5284616
Farnesol31225
WOR1 protein-
WOR2 protein-
Nrg1 protein-
Tup1 protein-

Data Tables

Based on the search results, the following table summarizes the expression of CZF1 mRNA in white and opaque phases:

Morphological PhaseCZF1 mRNA Expression LevelSource(s)
WhiteLower nih.govpsu.edu
OpaqueHigher nih.govpsu.edu

This table illustrates the differential expression of CZF1 mRNA during the white-opaque switching process in C. albicans.

Evidence for Post-Translational Control Mechanisms

Studies on CZF1, particularly in Candida albicans, indicate that its regulation extends beyond transcriptional control. The observation that CZF1 functions downstream of other signaling pathways, such as the Ras1-cyclic AMP pathway which activates Efg1, suggests potential post-translational regulation. asm.orgnih.govcore.ac.uk Furthermore, the intricate interplay between Czf1 and Efg1, which have opposing roles in morphogenesis, hints at a level of regulatory complexity likely involving post-transcriptional or post-translational events to integrate signals effectively. asm.org

While direct experimental evidence detailing specific post-translational modifications on this compound in C. albicans is not extensively documented in the provided search results, the broader context of protein regulation in fungi and other eukaryotes strongly supports the likelihood of such mechanisms. Post-translational modifications (PTMs) are well-established mechanisms that significantly increase the functional diversity of proteins by altering their activity, localization, stability, and interactions with other molecules. wikipedia.orgembopress.orgthermofisher.com Common PTMs include phosphorylation, ubiquitination, sumoylation, and acetylation, which can be dynamic and reversible, allowing for rapid cellular responses to changing conditions. wikipedia.orgthermofisher.comfrontiersin.org The fact that CZF1's role is critical in processes like morphogenesis and phenotypic switching, which require fine and rapid adjustments, further supports the potential for post-translational control. asm.orgnih.govpsu.edunih.gov

Indirect evidence for post-translational regulation of CZF1 in C. albicans can be inferred from studies on interacting proteins and pathways. For instance, the ubiquitination pathway is known to be important for proper filamentation regulation in C. albicans, and impairing components of this pathway can affect morphogenesis. nih.govasm.org Given Czf1's role in filamentation, it is plausible that ubiquitination could influence its activity or stability. Similarly, the involvement of protein kinases in regulating transcription factors in other contexts doaj.orgresearchgate.net suggests that phosphorylation could be a mechanism to modulate CZF1 function.

Potential Modifiers and Their Regulatory Roles

Based on the known mechanisms of post-translational modification in eukaryotes and the functions of CZF1, several types of modifiers could potentially regulate this compound activity.

Phosphorylation: Phosphorylation is a widespread PTM catalyzed by kinases, which can significantly alter protein conformation, activity, and interactions. thermofisher.comfrontiersin.org While direct phosphorylation sites on C. albicans Czf1 are not explicitly identified in the search results, studies in Arabidopsis thaliana mention CZF1 (also known as ZFAR1 or SZF2) as a transcription factor that can be phosphorylated by calcium-dependent protein kinase (CPK) in the presence of Ca2+. doaj.org This suggests that CZF1 orthologs in other organisms are targets of phosphorylation, making it a likely regulatory mechanism for C. albicans Czf1 as well. Phosphorylation could potentially influence Czf1's DNA-binding activity or its interaction with other proteins like Efg1.

Ubiquitination: Ubiquitination involves the covalent attachment of ubiquitin to a target protein, mediated by a cascade of enzymes including E1, E2, and E3 ubiquitin ligases. nih.gov This can lead to protein degradation via the proteasome or influence protein function and localization. thermofisher.comnih.gov The SCF ubiquitin ligase complex, a major player in ubiquitination, has been implicated in regulating filamentation in C. albicans. nih.govasm.org Given Czf1's role in morphogenesis, it is conceivable that ubiquitination, possibly mediated by SCF or other E3 ligases, could regulate this compound levels or activity, thereby impacting filamentation and other processes.

SUMOylation: SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is another crucial PTM that affects protein localization, stability, and interaction with other molecules. researchgate.net While the search results primarily discuss SUMOylation in the context of other proteins involved in C. albicans white-opaque switching like Wor1 researchgate.net, and in Arabidopsis thaliana where SUMOylation regulates transcription factors involved in stress responses tesisenred.netmdpi.com, it presents a potential regulatory mechanism for CZF1. SUMOylation could influence Czf1's transcriptional regulatory function or its interaction with components of the switching machinery.

Acetylation: Acetylation, particularly of lysine (B10760008) residues, is a PTM that can affect protein function, stability, and interactions, including those with DNA. asm.orgunina.it Histone acetylation is known to play a significant role in regulating pathogenic processes and virulence in C. albicans, influencing phenotypic switching and biofilm formation. unina.it While the focus in the search results is on histone acetylation and its impact on gene expression, non-histone protein acetylation is also a widespread regulatory mechanism. asm.org Acetylation of CZF1 could potentially modulate its DNA-binding affinity or its interaction with co-regulators.

Protein-Protein Interactions: While not a covalent modification itself, the interaction of CZF1 with other proteins, such as Efg1, is a critical aspect of its regulation and function. asm.orgpsu.edunih.govsemanticscholar.orgfrontiersin.org These interactions can be dynamically regulated, potentially influenced by PTMs on either Czf1 or its binding partners. For instance, phosphorylation of Efg1, which is part of the cAMP/PKA signaling pathway, could indirectly affect its interaction with Czf1 and thus modulate Czf1's activity. asm.orgfrontiersin.org

The potential modifiers and their regulatory roles are summarized in the table below:

Potential ModifierType of ModificationPotential Regulatory Role on CZF1Evidence/Context
KinasesPhosphorylationAlteration of activity, localization, stability, protein interactionsCZF1 ortholog in Arabidopsis thaliana is phosphorylated by CPK doaj.org; widespread mechanism for regulating transcription factors frontiersin.orgebi.ac.uk
Ubiquitin LigasesUbiquitinationRegulation of protein stability (degradation), function, localizationUbiquitination pathway involved in C. albicans filamentation regulation nih.govasm.org
SUMO E3 LigasesSUMOylationInfluence on localization, stability, protein interactions, transcriptionSUMOylation regulates other proteins in C. albicans switching researchgate.net and transcription factors in Arabidopsis thaliana tesisenred.netmdpi.com
AcetyltransferasesAcetylationModulation of DNA binding, protein interactions, stabilityHistone acetylation impacts C. albicans pathogenicity and switching unina.it; non-histone acetylation is a general regulatory mechanism asm.org
Interacting ProteinsProtein-Protein InteractionModulation of activity and function through complex formationDirect interaction with Efg1 shown in C. albicans asm.orgpsu.edunih.govsemanticscholar.orgfrontiersin.org; interactions can be influenced by PTMs embopress.orgfrontiersin.org

Detailed research findings supporting the post-translational control of CZF1 are still emerging, particularly regarding specific modification sites and their functional consequences in C. albicans. However, the indirect evidence from genetic interactions, regulatory pathways, and the known landscape of protein modifications in fungal and plant systems strongly suggests that PTMs are integral to the comprehensive regulation of this compound activity and its diverse roles in morphogenesis and phenotypic switching.

Biological Functions of Czf1 Protein in Candida Albicans Physiology

Regulation of Cellular Morphogenesis

CZF1 is a key player in the complex regulatory networks governing the morphological transitions of C. albicans, particularly the switch between yeast and filamentous forms. This transition is a critical virulence factor, enabling the fungus to invade host tissues and evade the immune system.

Role in Yeast-to-Hyphal Transition and Filamentation

The CZF1 protein is a notable regulator of the yeast-to-hyphal transition, a key aspect of C. albicans filamentation. mdpi.com Its influence is particularly pronounced under specific environmental conditions. While deletion of the CZF1 gene can have moderate effects on hyphal filamentation, its overexpression accelerates this process, especially in embedded cells. nih.gov The expression of CZF1 itself is responsive to various growth parameters, including temperature, carbon source, and the physical environment, suggesting a role in integrating these signals to modulate fungal morphology. nih.gov

CZF1 is considered a positive regulator of filamentous growth. mdpi.com It is involved in the intricate signaling pathways that control this morphological switch. For instance, it is implicated in the response to farnesol (B120207), a quorum-sensing molecule that inhibits filamentation. asm.org The protein is essential for the normal morphological response to farnesol under both liquid and embedded conditions. asm.org

This compound's Specificity in Contact-Dependent Filamentous Growth

A primary and well-defined role of CZF1 is in promoting filamentous growth specifically when C. albicans cells are in contact with a semi-solid matrix, a condition that may mimic growth on or within host tissues. plos.orgpsu.edu This is often referred to as embedded growth or contact-dependent filamentation. plos.organnualreviews.org Under these conditions, CZF1 is required for wild-type levels of filamentation. biorxiv.orgasm.org Deletion of CZF1 results in a defect in filamentation during embedded growth, but not necessarily in liquid-based hypha-inducing conditions, highlighting its specific role in response to physical cues. plos.org This specificity suggests that CZF1 is a key component of the signaling pathway that senses and responds to the physical environment.

Recent research has linked CZF1 to the Dfi1 pathway, which is also important for contact-dependent filamentation. biorxiv.orgasm.org Signaling through Dfi1 in response to contact with an agar (B569324) medium is thought to lead to the activation of CZF1, which then translocates to the nucleus to regulate gene expression necessary for filamentation. biorxiv.org

Antagonistic Functions of this compound and Efg1p in Morphogenesis

The function of CZF1 in morphogenesis is intricately linked with another key transcriptional regulator, Efg1p. nih.gov While Efg1p is a positive regulator of filamentation under many conditions, it acts as a repressor of this process during embedded growth and under hypoxic conditions. plos.orgfrontiersin.org In this context, CZF1 and Efg1p have opposing roles. nih.govnih.gov

Genetic studies indicate that CZF1 promotes filamentous growth in a semi-solid matrix by antagonizing the inhibitory effect of Efg1p. plos.orgpsu.edu It is proposed that Czf1p-dependent relief of Efg1p-mediated repression is a key mechanism for promoting invasive filamentous growth. plos.org This antagonistic relationship is supported by the physical interaction between the Czf1 and Efg1 proteins, as demonstrated in yeast two-hybrid assays. asm.orgnih.gov However, the DNA-binding activity of Czf1p has been shown to be essential for its role as a positive regulator of morphogenesis, while its interaction with Efg1p appeared to be largely dispensable in one study, suggesting a complex interplay. plos.org

Contribution to Chlamydospore Formation

CZF1 also contributes to the formation of chlamydospores, which are large, thick-walled, spherical cells. nih.gov While the precise function of chlamydospores remains somewhat enigmatic, their formation is considered a developmental program in C. albicans. ucsf.edu The involvement of CZF1 in this process further underscores its broad role in the morphological plasticity of this fungus.

Phenotypic Plasticity and Switching Mechanisms

Beyond its role in morphogenesis, CZF1 is a key regulator of phenotypic switching, another critical adaptive strategy for C. albicans. This includes the well-studied white-opaque switching system.

Control of White-Opaque Switching by this compound

CZF1 plays a pivotal role in the regulation of white-opaque switching, a reversible transition between two distinct and heritable cell types. psu.edunih.gov The "white" phase is the common yeast form, while the "opaque" phase consists of elongated cells that are the mating-competent form of the fungus. psu.edunih.gov

Overexpression of CZF1 has been shown to promote the switch from the white to the opaque phase. psu.edunih.gov This function is antagonistic to that of Efg1p, which stimulates the switch from the opaque to the white phase. psu.edunih.gov CZF1 is considered an opaque-enriched transcriptional regulator that modulates the frequency of the white-to-opaque switch, although it is not required for the heritable maintenance of the opaque state itself. nih.gov

The regulatory role of CZF1 in white-opaque switching is linked to its control over the master regulator of this process, WOR1. CZF1 activates the expression of WOR1, which in turn drives the transition to and maintenance of the opaque phase. plos.org This control can be influenced by environmental conditions, such as anaerobiosis. Transient incubation of white cells under anaerobic conditions can induce a mass switch to the opaque phase, a process controlled by CZF1. plos.org In the transcriptional network controlling switching, Czf1's main role appears to be modulating the switching rate by repressing EFG1 and activating WOR2, another key regulator. nih.gov

Compound and Gene Mentioned in this Article

NameTypeFunction
CZF1Protein (Zinc Cluster Transcription Factor)Regulates morphogenesis and white-opaque switching.
Efg1pProtein (Transcription Factor)Regulates morphogenesis, often antagonistically to CZF1.
Dfi1Protein (Integral Membrane Protein)Involved in contact-dependent filamentation.
WOR1Protein (Transcription Factor)Master regulator of white-opaque switching.
WOR2Protein (Transcription Factor)Regulator of white-opaque switching.
FarnesolMolecule (Quorum-Sensing Molecule)Inhibits filamentation.

Interplay with WOR1/TOS9/EAP2 Gene Expression in Phenotypic Switching

The this compound is a key transcriptional regulator involved in the intricate network governing phenotypic switching in Candida albicans, particularly the transition between the white and opaque cell states. uniprot.org This process is fundamental for mating and has implications for the fungus's virulence and interaction with the host. uniprot.orgoup.com The master regulator of the white-opaque switch is the protein Wor1, encoded by the WOR1 gene (also known as TOS9 or EAP2). psu.eduuniprot.org CZF1 is considered one of the core switch regulators, alongside Wor1, Wor2, Wor3, Wor4, Efg1, Ahr1, and Ssn6. frontiersin.org

Research has demonstrated a direct regulatory link between CZF1 and the expression of WOR1/TOS9/EAP2. Overexpression of CZF1 in white, MTL-homozygous cells leads to an increased expression of WOR1/TOS9/EAP2 and subsequently promotes the conversion of cells to the opaque phase. psu.edu This effect is entirely dependent on the presence of a functional Wor1 protein, indicating that CZF1 acts upstream of or in concert with Wor1 to drive the switch. psu.edufrontiersin.org While overexpression of CZF1 can induce WOR1/TOS9/EAP2 expression in a subset of white cells, it is Wor1's positive autoregulatory loop that likely establishes the stable, high-level expression required to maintain the opaque state. psu.edu

Conversely, in the opaque state, the regulatory dynamics shift. The transcription factor Wor1 has been shown to bind to the upstream intergenic region of the CZF1 gene, suggesting a feedback mechanism within the regulatory circuit. uniprot.org Furthermore, Czf1 contributes to the repression of EFG1 expression in opaque cells, which in turn facilitates the expression of WOR2, another factor that promotes the opaque state in a positive feedback loop with Wor1. frontiersin.org This complex interplay highlights CZF1's role as a critical node in the transcriptional circuitry that destabilizes the white cell state and promotes the heritable switch to the opaque phenotype. frontiersin.org

Modulation of Cell Wall Architecture and Integrity

The this compound, beyond its role in morphogenesis, is a significant regulator of cell wall architecture and integrity in C. albicans. researchgate.netnih.govasm.org The fungal cell wall is a dynamic and essential organelle that maintains cellular shape, provides protection against environmental stress, and mediates interactions with the host. nih.govmdpi.com CZF1 contributes to the transcriptional control of cell wall components, thereby influencing the wall's structure and its ability to respond to challenges. researchgate.netnih.gov

CZF1 functions as a transcriptional regulator that directly or indirectly controls the expression of numerous genes related to the cell wall. researchgate.netnih.gov Studies using a hyperactive form of Czf1 have shown that it can induce the expression of a wide array of genes with cell wall-related functions. researchgate.netnih.govnih.gov This transcriptional induction is a key mechanism through which CZF1 exerts its influence over the cell wall's composition and functional properties. While a comprehensive list of all direct targets is still under investigation, the broad effect of hyperactive Czf1 on rescuing cell wall defects points to its significant role in the genetic regulation of this organelle. researchgate.netresearchgate.net

Table 1: Selected Research Findings on CZF1 and Cell Wall Gene Regulation

Research Finding Experimental Approach Implication Reference(s)
A hyperactive form of Czf1 induced the expression of many genes with cell wall-related functions. Use of a library of genetically activated zinc cluster transcription factors. CZF1 is a positive regulator of a network of genes involved in cell wall biogenesis and maintenance. researchgate.netnih.gov
Efg1, which regulates CZF1 expression, is known to induce and repress cell wall genes. Gene expression analysis, Chromatin Immunoprecipitation. CZF1 may act downstream of Efg1 to mediate some of its effects on the cell wall. nih.govnih.gov

A critical function of CZF1 is its role in the cellular response to cell wall stress. researchgate.netnih.gov The cell wall integrity (CWI) pathway is a crucial signaling cascade that allows the fungus to sense and respond to damage. mdpi.commdpi.com Research has shown that a hyperactive version of Czf1 can rescue the hypersensitivity to cell wall stressors observed in mutants lacking various protein kinases involved in signaling pathways. researchgate.netnih.gov

Impact of this compound on Cell Wall Structure and Composition

Role in Quorum Sensing Pathways

Quorum sensing is a cell-to-cell communication process that allows microbes to coordinate gene expression and behavior in a population density-dependent manner. In C. albicans, this system is pivotal in regulating key virulence traits, most notably the morphological transition between yeast and hyphal forms. mdpi.comcsic.es CZF1 has been identified as a key protein in one of the best-characterized quorum sensing pathways in C. albicans. nih.govasm.org

C. albicans secretes the quorum-sensing molecule farnesol, which accumulates in the environment at high cell densities and acts to inhibit the yeast-to-hyphae morphological switch. mdpi.comnih.gov The transcription factor Czf1 is an essential downstream effector in the farnesol response pathway. nih.govasm.orgnih.gov Studies have shown that czf1Δ/czf1Δ mutants are insensitive to farnesol; they continue to form filaments even in the presence of concentrations of farnesol that normally inhibit this transition in wild-type cells. nih.govresearchgate.net This demonstrates that CZF1 is required for the filament inhibition mediated by farnesol. nih.govnih.gov

The farnesol response is largely mediated through the Ras1-cAMP signaling pathway, which is a primary target of farnesol's inhibitory action. nih.gove-century.us The transcription factor Efg1 is a key component of this pathway, and it regulates the expression of CZF1. nih.govasm.org Evidence suggests that Czf1 and Efg1 coordinate the cellular response to farnesol. nih.govasm.orge-century.us Czf1 functions as a downstream component in this signaling cascade to control the morphological response to farnesol under various environmental conditions, including on agar surfaces and in liquid media. nih.govnih.gov This positions CZF1 as a critical link between the detection of the quorum-sensing signal farnesol and the regulation of the hyphal development program. csic.esnih.gov

Table 2: Summary of CZF1's Role in Farnesol-Mediated Quorum Sensing

Strain/Condition Response to Farnesol Phenotype Reference(s)
Wild-Type C. albicans Sensitive Filamentation is inhibited. nih.gov
czf1Δ/czf1Δ mutant Insensitive Fails to respond; filamentation proceeds. nih.govasm.org
efg1Δ/efg1Δ czf1Δ/czf1Δ mutant Hypersensitive Increased cell death at low farnesol levels. nih.govnih.gov
Wild-Type (Embedded in agar) Sensitive Filamentation is inhibited. nih.govnih.gov

Coordination of this compound and Efg1 in Farnesol Signaling

Farnesol, a quorum-sensing molecule produced by Candida albicans, plays a pivotal role in inhibiting the morphological transition from yeast to hyphae. asm.orgasm.org The cellular response to farnesol is a complex process involving multiple signaling pathways, with the CZF1 and Efg1 proteins emerging as key coordinating factors. asm.orge-century.us

Efg1 is a well-established transcription factor in the Ras1-cyclic AMP (cAMP) signaling pathway, a primary target for farnesol's inhibitory action. asm.orgnih.gov Research has revealed that CZF1 functions as a downstream effector in this farnesol response pathway. asm.orge-century.us The expression of the CZF1 gene is itself regulated by Efg1, and the two proteins have been shown to interact physically. asm.orgnih.gov This interaction is particularly intriguing as Efg1 and CZF1 can have opposing roles in morphogenesis depending on the environmental context. For instance, Efg1 is necessary for filamentation in aerobic conditions but represses it in hypoxic environments, where CZF1 is required for hyphal growth. nih.gov

Studies have demonstrated that a mutant strain lacking CZF1 (czf1Δ/czf1Δ) fails to respond to farnesol's inhibition of filamentation under various conditions, including on agar surfaces, in liquid media, and when embedded in an agar matrix. asm.orgasm.org This highlights the critical role of CZF1 in mediating the morphological effects of farnesol.

Furthermore, the interplay between CZF1 and Efg1 extends to the regulation of farnesol-mediated cell death. asm.orgnih.gov A double mutant lacking both EFG1 and CZF1 (efg1Δ/efg1Δ czf1Δ/czf1Δ) displays an opaque-cell-like morphology and is highly susceptible to killing by low concentrations of farnesol that are not lethal to wild-type or single-mutant strains. asm.orgnih.gov This suggests that together, CZF1 and Efg1 are integral in controlling the cellular response to farnesol, influencing not only morphogenesis but also cell fate. asm.orge-century.us

The coordination between CZF1 and Efg1 also has implications for the white-opaque phenotypic switch, a key virulence trait. sci-hub.st Both proteins are regulators of this switch, and their connection to farnesol signaling adds another layer of complexity to the regulatory networks governing C. albicans physiology. sci-hub.stfrontiersin.org

FactorRole in Farnesol SignalingInteraction with Other Factors
CZF1 Downstream effector of the morphological response to farnesol; required for farnesol-mediated filament inhibition. asm.orge-century.usRegulated by and interacts with Efg1. asm.orgnih.gov
Efg1 Transcription factor in the Ras1-cAMP pathway, a target of farnesol. asm.orgnih.govRegulates CZF1 expression and interacts with the this compound. asm.orgnih.gov
Farnesol Quorum-sensing molecule that inhibits the yeast-to-hypha transition. asm.orgasm.orgInteracts with the Ras1-cAMP signaling pathway. sci-hub.st

Contribution to Adherence and Biofilm Formation

CZF1 is a recognized regulator of biofilm formation in C. albicans. asm.orgnih.gov Biofilms are structured communities of yeast and hyphal cells encased in an extracellular matrix, which contribute significantly to the fungus's virulence and drug resistance. mdpi.com The formation of a biofilm is a multi-step process that begins with the adherence of yeast cells to a surface, followed by proliferation, hyphal differentiation, and matrix production. frontiersin.org

The role of CZF1 in this process is linked to its function in morphogenesis, particularly the yeast-to-hypha transition, which is a critical step in biofilm development. uniprot.orgmdpi.com By influencing filamentous growth, CZF1 contributes to the structural integrity and maturation of the biofilm. nih.gov

While CZF1's direct targets in the context of adherence are still being fully elucidated, it is part of a larger transcriptional network that governs cell surface properties. plos.org Adherence is mediated by a suite of cell surface proteins known as adhesins, and the expression of these proteins is tightly regulated. plos.org While a direct regulatory link between CZF1 and specific adhesin genes has not been definitively established in all contexts, its role in the broader regulatory network controlling cell surface architecture and biofilm formation is acknowledged. plos.orgnih.gov

Other Biological Processes Regulated by this compound

The ability to respond to nutrient deprivation is crucial for the survival and pathogenesis of C. albicans. CZF1 is implicated in the cellular response to starvation conditions. uniprot.org Specifically, amino acid starvation is known to induce filamentous growth in C. albicans, a response that is dependent on the transcription factor Gcn4. nih.gov While Gcn4 is a central regulator of the response to amino acid starvation, other signaling pathways, including one involving CZF1, contribute to morphogenesis under specific nutrient-limiting conditions. nih.gov For example, CZF1 is involved in promoting hyphal development when cells are grown embedded in a solid matrix, a condition that can mimic nutrient limitation and physical cues within a host tissue. nih.govoup.com The transcriptional regulation of CZF1 itself is responsive to various growth parameters, including the carbon source, indicating its role in adapting to different nutritional environments. nih.gov

In C. albicans, mating is a complex process that requires cells to switch from the standard "white" phenotype to a mating-competent "opaque" phenotype. plos.orgtandfonline.com CZF1 is a key regulator of this white-to-opaque switching. plos.orgfrontiersin.orgpsu.edu Overexpression of CZF1 has been shown to promote the transition from the white to the opaque phase. psu.edu

Furthermore, during the mating process itself, several genes associated with filamentous growth are uniquely upregulated, and CZF1 is among them. asm.org The formation of conjugation tubes during mating resembles hyphal growth, suggesting an integration of the filamentation program into the mating process. tandfonline.comasm.org The upregulation of CZF1 in mating mixtures suggests its active role in this developmental program, which is distinct from the mating process in the model yeast Saccharomyces cerevisiae. asm.org

CZF1 has been identified as a factor involved in the acquisition of drug resistance in C. albicans. uniprot.orgmdpi.com Transcriptomic analyses of drug-resistant strains have shown that the CZF1 gene is often upregulated along with genes encoding drug efflux pumps, such as CDR1 and CDR2. mdpi.com

Czf1 Protein Interactions and Regulatory Networks

Protein-Protein Interactions of CZF1 Protein

CZF1p physically and functionally associates with other proteins to execute its regulatory activities. These interactions are central to the molecular circuits governing cell fate and morphology in C. albicans.

A primary and well-documented protein-protein interaction for CZF1p is its direct physical binding to Efg1p, a key transcriptional regulator of morphogenesis and other cellular processes. nih.govpsu.edunih.gov This interaction has been consistently demonstrated using the yeast two-hybrid (Y2H) system, which detects in vivo protein binding. nih.govplos.orgfrontiersin.org

Research has shown that this physical interaction is significant because the two proteins often have opposing functions. For instance, during filamentous growth in response to being embedded in a matrix, Efg1p acts as a repressor, while CZF1p antagonizes this repression to promote filamentation. psu.edunih.gov Similarly, in the white-opaque phenotypic switch, overexpression of EFG1 promotes the switch from the opaque to the white form, whereas overexpression of CZF1 encourages the reverse transition. nih.gov

Systematic deletion analysis of Efg1p has been used to map the domains necessary for this interaction. These studies revealed that the binding of CZF1p requires two distinct regions within Efg1p that are located outside of its central, conserved APSES domain. nih.gov This finding indicates that the interaction is structurally separate from the DNA-binding function of Efg1p. Further investigation has shown that the DNA-binding activity of CZF1p and its interaction with Efg1p are independent functions of the protein. plos.org

Table 1: Experimental Evidence for CZF1p-Efg1p Interaction
Experimental MethodKey FindingReference
Yeast Two-Hybrid (Y2H) AssayDemonstrated direct physical interaction between CZF1p and Efg1p. nih.govnih.govplos.org
Deletion Mutagenesis of Efg1pMapped the CZF1p-binding sites to two regions of Efg1p outside the core APSES domain. nih.gov
Mutational Analysis of CZF1pShowed that the DNA-binding function of CZF1p is separable from its ability to interact with Efg1p. plos.org

CZF1p is a component of an interlocking transcriptional circuit that controls white-opaque switching, a key developmental program in C. albicans. This network involves several core transcriptional regulators, including Wor1p, Wor2p, and Efg1p. plos.orgnih.gov The interactions within this circuit are primarily at the level of transcriptional regulation rather than direct protein-protein binding.

Chromatin immunoprecipitation (ChIP) experiments have revealed that Wor1p, the master regulator of the switch to the opaque state, directly binds to the promoter regions of CZF1, WOR2, and EFG1. plos.org This places CZF1 downstream of WOR1 in the regulatory cascade. In the opaque state, Wor1p, Wor2p, and Czf1p participate in a series of positive feedback loops that maintain high levels of WOR1 expression and repress EFG1, thereby stabilizing the opaque phenotype. nih.gov Conversely, in the white cell state, Efg1p helps to repress WOR2, contributing to the stability of the white phenotype. ucsf.edu

The logic of this circuit ensures that the white and opaque states are heritable for many generations. plos.org The upregulation of CZF1 is a feature of the opaque state, and it contributes to the stability of this state by participating in these feedback loops. plos.orgnih.gov

While the physical interaction between CZF1p and Efg1p is well-established, the broader interactome of CZF1p is less characterized. Large-scale screening techniques like affinity purification coupled with mass spectrometry (AP-MS) have not yet been extensively applied to identify a comprehensive list of CZF1p binding partners in C. albicans. frontiersin.org Public databases such as BioGRID list a small number of potential interactors for CZF1p, but the interaction with Efg1p remains the most functionally characterized. uniprot.org The development of more advanced proteomic resources for C. albicans may facilitate the discovery of additional CZF1p interactors in the future. biorxiv.org

Interactions with WOR1 and WOR2 in Regulatory Circuits

Genetic Interactions Involving this compound

Genetic interaction studies, particularly epistasis analysis, have been crucial for positioning CZF1 within the regulatory pathways that govern fungal morphogenesis.

Epistasis analysis, which examines the phenotypes of double mutants to infer functional relationships between genes, has provided key insights into the CZF1-EFG1 pathway. In the context of filamentous growth induced by matrix embedding, a mutant lacking EFG1 (efg1Δ) is hyperfilamentous, while a mutant lacking CZF1 (czf1Δ) shows a defect in filamentation. plos.orgsemanticscholar.org In a double mutant (efg1Δ czf1Δ), the phenotype resembles that of the efg1Δ single mutant. This makes the efg1Δ phenotype epistatic to the czf1Δ phenotype, suggesting that Efg1p acts downstream of Czf1p in this specific pathway. plos.orgsemanticscholar.org This genetic relationship supports a model where Czf1p functions to relieve the inhibitory effect of Efg1p on filamentation under these conditions. semanticscholar.org A similar epistatic relationship, with EFG1 being downstream of CZF1, has also been observed in a mouse model of gut commensalism. biorxiv.org

CZF1 also exhibits a functional relationship with CPH1, which encodes the transcription factor of the MAP kinase pathway involved in filamentation. nih.govsemanticscholar.org While deletion of CZF1 alone results in a moderate defect in hyphal growth under embedded conditions, the deletion of both CZF1 and CPH1 leads to a much more pronounced defect. nih.gov This additive or synergistic effect indicates that CZF1p and Cph1p likely contribute to matrix-induced filamentation through independent or parallel pathways. A strain lacking both EFG1 and CPH1 is known to have a severe defect in filamentation under most conditions. plos.org The distinct but compounding phenotypes of czf1Δ and cph1Δ mutants highlight the complexity of the regulatory network controlling this morphological transition.

Table 2: Summary of CZF1 Genetic Interactions
Interacting GenePhenotypic ContextObserved Genetic RelationshipInferred Functional RoleReference
EFG1Matrix-embedded filamentation; Gut commensalismEFG1 is epistatic to CZF1.Czf1p acts upstream of Efg1p, likely by antagonizing Efg1p's repressive function. plos.orgsemanticscholar.orgbiorxiv.org
CPH1Matrix-embedded filamentationAdditive/synergistic negative effect in double mutant (czf1Δ cph1Δ).Czf1p and Cph1p promote filamentation via parallel or independent pathways. nih.gov

Downstream Positioning in Signaling Pathways (e.g., Dfi1 pathway)

The transcription factor Czf1 is strategically positioned downstream of key sensory and signaling proteins, enabling it to translate environmental cues into specific gene expression programs. A notable example of this is its role in the Dfi1 pathway, which is critical for contact-dependent filamentation in Candida albicans. biorxiv.orgnih.gov Dfi1 is an integral membrane protein that is thought to sense contact with a semi-solid surface, such as agar (B569324) or host tissue. nih.govnih.govasm.org

Research indicates that upon activation by a contact signal, Dfi1 initiates a signaling cascade that leads to the activation of Czf1. biorxiv.org This model is supported by several lines of evidence:

Mutants lacking DFI1 (dfi1Δ/Δ) exhibit significant defects in invasive filamentation when grown on agar. biorxiv.orgnih.gov

Czf1 is required for wild-type levels of filamentation under these embedded or contact-dependent conditions. nih.govasm.org

Crucially, the constitutive activation of Czf1 can rescue the filamentation defects observed in a dfi1 null mutant, placing Czf1 genetically downstream of Dfi1. biorxiv.orgnih.govresearchgate.net

This signaling axis appears to involve the Cek1 MAP kinase, which is activated downstream of Dfi1 and subsequently leads to the activation of Czf1, promoting its translocation to the nucleus to regulate genes necessary for hyphal growth. biorxiv.org Investigations have also revealed links between the Dfi1-Czf1 pathway and iron homeostasis, with another transcription factor, Sef1, playing a parallel role. biorxiv.orgnih.gov While both Czf1 and Sef1 are downstream of Dfi1, Czf1 appears to be the primary factor required for the physical process of filamentation in response to contact. asm.orgresearchgate.net

Integration of this compound into Larger Signaling Cascades

Czf1 does not operate in isolation; rather, it is integrated into broader and highly conserved signaling networks that control fundamental aspects of fungal biology, including morphogenesis, stress response, and virulence. Its connections with the cAMP/PKA and PKC pathways highlight its role as a key regulatory node.

Links to cAMP/PKA Pathway

The cyclic AMP-dependent protein kinase A (cAMP/PKA) pathway is a central signaling cascade in C. albicans that responds to environmental signals like glucose, amino acids, and CO2 to regulate morphogenesis. mdpi.comfrontiersin.org Czf1 is closely linked to this pathway, primarily through the transcription factor Efg1, which is a direct downstream target of PKA. asm.orgnih.gov

The established connections are as follows:

Environmental cues activate adenylyl cyclase (Cyr1), leading to an increase in intracellular cAMP levels. mdpi.comfrontiersin.org

cAMP binds to the regulatory subunit (Bcy1) of PKA, releasing and activating the catalytic subunits (Tpk1, Tpk2). mdpi.com

Activated PKA then phosphorylates and activates numerous targets, including the key transcription factor Efg1. frontiersin.orgasm.org

Efg1, in turn, directly regulates the expression of the CZF1 gene. asm.orgnih.govplos.org Furthermore, a physical interaction between the Efg1 and Czf1 proteins has been demonstrated in yeast two-hybrid assays, suggesting they may form a functional complex to co-regulate target genes. asm.orgnih.govfrontiersin.org

This hierarchical arrangement places Czf1 downstream of the core cAMP/PKA signaling module, acting as an effector that contributes to specific outputs of the pathway, such as quorum sensing responses and the regulation of morphological transitions like white-opaque switching. asm.orgnih.gov For instance, both Efg1 and Czf1 are involved in coordinating the cellular response to the quorum-sensing molecule farnesol (B120207). asm.orgnih.gov

Connections to Protein Kinase C (PKC) Cell Integrity Pathway

The Protein Kinase C (PKC) cell integrity pathway is a conserved MAP kinase cascade essential for maintaining the structural integrity of the fungal cell wall in response to stress. nih.govmdpi.complos.org This pathway is activated by cell wall damage from antifungal agents like caspofungin, osmotic stress, or physical perturbations. mdpi.commolbiolcell.org The core of the pathway involves Pkc1 activating a cascade of MAP kinases (Bck1, Mkk1/2, and Mkc1/Slt2) that ultimately regulate transcription factors to orchestrate a protective response. nih.govmdpi.comyeastgenome.org

C. albicans mutants lacking CZF1 (czf1Δ) are hypersensitive to the antifungal drug caspofungin, which directly inhibits cell wall biosynthesis and activates the PKC pathway. nih.govnih.govresearchgate.net

Conversely, a hyperactive, genetically engineered form of Czf1 was found to rescue the hypersensitivity to cell wall stressors in various protein kinase deletion mutants, including those within the PKC-MAPK cascade. nih.govresearchgate.net

This hyperactive Czf1 was shown to induce the expression of numerous cell wall-related genes and cause visible changes in the cell wall's architecture. nih.govresearchgate.net

These results demonstrate that Czf1 is a crucial regulator of genes involved in cell wall maintenance and remodeling. nih.gov While Czf1 may not be a direct phosphorylation target of the core PKC-MAPK cascade, it functions as a critical downstream transcriptional regulator. Its activation can compensate for defects in the upstream signaling pathway, indicating that it controls a set of effector genes whose functions are vital for the cell wall stress response, a primary domain of the PKC pathway. nih.govnih.govresearchgate.net

Methodological Approaches in Czf1 Protein Research

Genetic Manipulation Strategies

Genetic manipulation is a fundamental approach to investigate the biological role of CZF1 by altering its expression or structure within the organism.

Targeted Gene Deletion and Overexpression Techniques

Targeted gene deletion, often creating homozygous null mutants (e.g., czf1Δ/czf1Δ), is used to determine the necessity of CZF1 for specific phenotypes. Studies in C. albicans have shown that deletion of CZF1 leads to defects in filamentation under embedded conditions, but not necessarily under other filament-inducing conditions, highlighting its specific role in matrix-induced filamentation. nih.govasm.orgasm.orgplos.org For example, a czf1Δ/czf1Δ mutant exhibited a poor response to farnesol (B120207), which was restored by ectopic expression of CZF1. asm.org Deletion of CZF1 has also been shown to reduce the stability of the Aft2 protein. nih.gov

Overexpression techniques involve increasing the cellular levels of CZF1 protein to study the consequences of elevated expression. Ectopic expression of CZF1 has been shown to promote the rapid formation of hyphae in embedded cells and stimulate the switch from the white to the opaque phase in C. albicans. nih.govpsu.edu Overexpression studies have also revealed that CZF1 negatively autoregulates its own expression. nih.govpsu.edunih.gov Furthermore, overexpression of a hyperactive form of Czf1 has been found to rescue the hypersensitivity to cell wall stress in certain protein kinase deletion mutants and induce the expression of genes related to the cell wall. nih.govresearchgate.net

Site-Directed Mutagenesis for Functional Domain Analysis

Site-directed mutagenesis is employed to introduce specific changes in the CZF1 gene sequence, allowing researchers to analyze the functional importance of particular amino acid residues or domains within the this compound. This technique is crucial for understanding how specific parts of the protein contribute to its activity, such as DNA binding or protein-protein interactions. geneticeducation.co.inlsuhsc.edu

Studies using site-directed mutagenesis on the putative zinc-finger domain of Czf1p in C. albicans have identified residues crucial for DNA binding. For instance, mutations at Arg321 and Lys322 in Czf1p, which are conserved residues predicted to contact DNA based on comparison with Saccharomyces cerevisiae Gal4p, were shown to impair or decrease DNA-binding activity and resulted in defects in filamentation under embedded conditions. plos.orgplos.orgsemanticscholar.orguniprot.org In contrast, a mutation at Thr328 did not appear to be important for function. plos.orgsemanticscholar.org These studies demonstrate that the DNA-binding activity of Czf1p is essential for its role in regulating morphogenesis. plos.orgsemanticscholar.org

Molecular and Biochemical Assays

Molecular and biochemical assays are used to analyze this compound expression levels, its interaction with DNA, and its impact on the expression of target genes.

Transcriptional Profiling Methods (e.g., Northern Blotting, RT-qPCR)

Transcriptional profiling methods are used to measure the mRNA levels of CZF1 and its target genes, providing insights into its regulatory role. Northern blotting has been used to detect the CZF1 transcript and study its expression under various conditions, such as different growth phases, temperatures, and carbon sources. nih.govpsu.edunih.govresearchgate.net These studies have shown that CZF1 expression is responsive to environmental parameters and is regulated by other transcription factors like Efg1p. nih.govasm.orgpsu.edunih.gov

Real-time quantitative RT-PCR (RT-qPCR) is another widely used technique for quantifying CZF1 mRNA levels and assessing the expression of genes potentially regulated by CZF1. nih.govresearchgate.netasm.orgbiorxiv.orggoogle.com RT-qPCR has been used to confirm changes in CZF1 expression in response to factors like farnesol and to measure the expression of genes in czf1 deletion mutants or strains with altered CZF1 activity. nih.govresearchgate.netasm.orgbiorxiv.org For example, RT-qPCR analysis of czf1 null cells has shown decreased expression of several genes under specific growth conditions. researchgate.netasm.org

DNA-Binding Assays (e.g., Electrophoretic Mobility Shift Assay, Chromatin Immunoprecipitation)

DNA-binding assays are essential for demonstrating whether this compound directly interacts with specific DNA sequences, such as the promoter regions of its target genes.

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is used to detect protein-DNA interactions in vitro. This technique involves incubating a labeled DNA fragment with purified protein and then separating the complexes by gel electrophoresis. A shift in the mobility of the DNA fragment indicates that the protein has bound to it. EMSA has been used to demonstrate that purified this compound binds to specific DNA fragments from the CZF1 promoter region, indicating sequence-specific DNA-binding activity. psu.eduplos.orgsemanticscholar.orgnih.gov Studies using EMSA have also examined the cooperative binding of Czf1 and Efg1 proteins to DNA. nih.govvulcanchem.com

Chromatin Immunoprecipitation (ChIP) is a technique used to identify the in vivo binding sites of DNA-binding proteins on chromatin. This method involves crosslinking proteins to DNA, shearing the chromatin, immunoprecipitating the protein-DNA complexes using an antibody specific to the protein of interest (e.g., Czf1), and then analyzing the precipitated DNA to identify the bound sequences. ChIP has been used to show that Czf1p binds to the promoter of CZF1 and other genes, including those involved in white-opaque switching and commensalism. nih.govwikigenes.orgplos.orgplos.orgnih.gov ChIP studies have also provided evidence that Czf1 and Efg1 act by binding to the CZF1 promoter. nih.govwikigenes.org

Protein-Protein Interaction Studies (e.g., Yeast Two-Hybrid, Immunoblotting)

Investigating the interactions between this compound and other cellular proteins is crucial for deciphering the regulatory networks in which it participates. Yeast Two-Hybrid (Y2H) analysis is a commonly employed genetic method to detect physical interactions between proteins. Studies have utilized Y2H assays to demonstrate interactions between Czf1 and Efg1, another key transcriptional regulator in C. albicans. nih.govnih.govnih.govfishersci.canih.govmpg.de These interactions are considered significant given the often opposing roles of Czf1 and Efg1 in processes like morphogenesis. nih.govfishersci.ca

Immunoblotting, also known as Western blotting, is a technique used to detect specific proteins in a sample. In CZF1 research, immunoblotting is frequently used to confirm the expression of tagged this compound variants (e.g., Myc-tagged or HA-tagged Czf1) in different strains or under various experimental conditions. nih.govmpg.deuni.lu This method allows researchers to assess the presence and relative levels of this compound, particularly after genetic manipulations or purification steps. For instance, immunoblot analysis with anti-Myc or anti-HA antibodies is used to show that wild-type and mutant Czf1 proteins are produced at similar levels, which is important when evaluating the functional consequences of mutations. nih.govmpg.de Protein-protein interaction databases like BioGRID and STRING also list potential interactors for Czf1, providing a basis for further experimental validation. uni.lu

Production and Purification of Recombinant this compound

The production and purification of recombinant this compound are essential for in vitro biochemical studies, such as DNA binding assays or further characterization of its enzymatic or interaction properties. Recombinant this compound, often expressed as a fusion protein (e.g., with Glutathione (B108866) S-transferase, GST), can be produced in heterologous expression systems like Escherichia coli. nih.gov

A typical approach involves cloning the CZF1 gene into an expression vector, transforming it into a suitable bacterial strain (such as E. coli BL21), and inducing protein expression. nih.govwikidata.org Following expression, the protein is extracted from the bacterial cells. Purification of the recombinant fusion protein is commonly achieved using affinity chromatography, leveraging the tag on the fusion protein. For GST-Czf1, purification can be performed using glutathione Sepharose columns. nih.gov The purified protein's quality and purity are typically assessed using SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE). nih.gov Recombinant this compound spanning the full length (e.g., amino acids 1-388) has been produced, and its purity can exceed 85% as determined by SDS-PAGE. nih.gov Other potential expression systems for recombinant CZF1 include yeast, baculovirus, or mammalian cells. nih.gov

Phenotypic Analysis Techniques

Analyzing the observable characteristics (phenotypes) of C. albicans strains with altered CZF1 expression or function provides insights into the protein's biological roles.

Morphological Characterization (e.g., Microscopy for Filamentation, White-Opaque Colony Morphology)

CZF1 is a crucial regulator of C. albicans morphology, influencing both filamentation (hyphal and pseudohyphal growth) and the white-opaque phenotypic switch. nih.govnih.govnih.gov Morphological characterization involves both macroscopic observation of colony morphology on agar (B569324) plates and microscopic examination of cellular forms.

On solid media, the appearance of colonies can indicate the cell type (white or opaque) and the extent of filamentous growth. For instance, growth on specific media like YPD, GPP, or SPP agar allows for the assessment of colony morphology and the presence of filaments protruding from the colony edge. nih.govnih.govnih.govuni.lu Microscopy is used to visualize individual cells and assess the formation of germ tubes, hyphae, or pseudohyphae, which are key indicators of filamentation. nih.govnih.gov Deletion of CZF1 can lead to defects in filamentation, particularly under embedded conditions, while overexpression can stimulate the switch from the white to the opaque phase, characterized by distinct elongated cell shapes and colony appearance. nih.govnih.govnih.govnih.govwikipedia.org Researchers quantify filamentation by determining the percentage of cells forming germ tubes or by counting filamentous colonies. nih.govfishersci.ca The white-opaque switch is often assessed by plating cells on appropriate media (e.g., containing phloxine B, which stains opaque colonies red) and counting the proportion of white, opaque, or sectored colonies. nih.gov

Assays for Cell Wall Integrity and Stress Response

CZF1 has been implicated in maintaining cell wall integrity and mediating responses to various stresses. uni.lumims.com Assays in this area typically involve exposing C. albicans cells to agents that compromise cell wall integrity or induce stress and assessing their survival or growth.

Sensitivity to cell wall-damaging agents like caspofungin, an antifungal drug that inhibits beta-1,3-glucan synthesis, is a common assay for evaluating cell wall integrity. uni.lumims.com C. albicans czf1Δ mutants have shown hypersensitivity to caspofungin, indicating a role for Czf1 in cell wall integrity. uni.lumims.com Stress sensitivity tests can involve spotting serial dilutions of cell cultures onto agar plates containing different concentrations of stress-inducing compounds, such as osmotic stressors (e.g., NaCl, sorbitol), oxidative agents (e.g., H₂O₂), or cell wall perturbing agents. nih.govuni.lu Growth is then assessed after incubation. Exposure to hyperosmotic shock has also been shown to induce CZF1 expression. nih.govuni.lu

Quorum Sensing Response Assays

CZF1 plays a role in the response of C. albicans to quorum sensing molecules, particularly farnesol, which inhibits filamentation. nih.govuni.lu Assays to study CZF1's involvement in quorum sensing responses typically measure the morphological changes induced by these molecules.

These assays often involve growing C. albicans cells in liquid or embedded media in the presence of varying concentrations of farnesol. nih.govfishersci.cauni.lu The effect of farnesol on filamentation is then quantified, for example, by determining the percentage of germ tube formation in liquid cultures or by observing colony morphology and filamentation in embedded agar. nih.govfishersci.ca Strains with mutations in CZF1 are tested to see if their response to farnesol is altered compared to wild-type strains. For example, a czf1Δ/czf1Δ mutant was found to be defective in filament inhibition by farnesol under various conditions. nih.gov

Systems Biology and Omics Approaches

Systems biology and omics approaches provide a broader perspective on the role of CZF1 within the cellular context, examining global changes in gene expression, protein levels, or interactions in response to different conditions or genetic alterations.

Transcriptional analysis techniques, such as Northern blotting, have been used to study CZF1 mRNA expression levels under different growth conditions, including variations in temperature, carbon source, growth phase, and physical environment. nih.govnih.govuni.lu These studies revealed that CZF1 expression is regulated by multiple environmental cues and is dependent on other transcription factors like Efg1. nih.govuni.lu Chromatin immunoprecipitation (ChIP) assays, sometimes coupled with microarrays (ChIP-chip) or sequencing (ChIP-seq), are used to identify the DNA binding sites of transcription factors like Czf1 and Efg1 across the genome. mpg.deuni.lu This helps to understand how Czf1 directly or indirectly regulates the expression of its target genes, including negative autoregulation of its own promoter. mpg.denih.govuni.lu Differential expression analysis using techniques like RNA sequencing can compare the global transcriptomes of wild-type and czf1 mutant strains to identify genes regulated by Czf1, providing insights into the pathways it influences, such as those related to cell wall function or morphogenesis. uni.luwikipedia.orgmims.com These omics approaches contribute to building a systems-level understanding of the complex regulatory networks involving CZF1 in C. albicans.

Compound Information

Global Gene Expression Analysis (e.g., RNA-Seq for Regulon Identification)

Global gene expression analysis, notably using techniques such as RNA sequencing (RNA-Seq), is a powerful approach to identify the set of genes regulated by a specific protein like CZF1. RNA-Seq allows for the comprehensive profiling of transcript levels across the genome under different conditions or in strains with altered CZF1 expression nih.govmdpi.com. By comparing the transcriptomes of wild-type cells to those of czf1 null mutants or strains with altered CZF1 activity, researchers can identify genes whose expression is dependent on CZF1. This dependency can indicate direct or indirect regulation by CZF1, helping to define its regulon researchgate.netnih.gov.

Studies utilizing RNA-Seq have been instrumental in understanding CZF1's involvement in various cellular processes in C. albicans. For instance, RNA-Seq analysis has been used to screen for genes upregulated during the activation of pathways involving transcriptional regulators like Sef1 and Czf1, identifying numerous members of the Sef1 regulon as differentially expressed nih.gov. Further investigations combining RNA-Seq data with analyses of czf1 null strains have pinpointed specific genes whose wild-type expression levels require CZF1, particularly under conditions of growth in contact with an agar matrix researchgate.netnih.govasm.org.

Research has shown that CZF1 is required for the expression of several genes when C. albicans cells are grown on the surface of agar researchgate.netasm.org. A comparative analysis of gene expression in wild-type and czf1 null cells grown under these conditions identified a set of genes dependent on CZF1 for their normal expression levels researchgate.netnih.gov. Interestingly, some of these genes also belong to the Sef1 regulon, suggesting a complex interplay between CZF1 and Sef1 in gene regulation researchgate.net.

An example of genes identified through RNA-Seq and subsequent validation (e.g., by RT-qPCR) as requiring CZF1 for wild-type expression under specific conditions (e.g., growth on YPS agar plates) includes a subset of genes involved in various cellular functions. researchgate.netnih.gov. Some genes required only Sef1, some only CZF1, and others required both Sef1 and CZF1 for wild-type expression under contact conditions nih.gov.

GeneRequirement for Wild-Type Expression (Contact Conditions)Potential Regulon Membership
CFL5Requires both Sef1 and Czf1 nih.govSef1 regulon researchgate.netnih.gov
BMT9Requires Czf1 only nih.govNot Sef1 regulon nih.gov
CSA1Requires both Sef1 and Czf1 nih.govSef1 regulon researchgate.netnih.gov
OPT1Requires Czf1 only nih.govNot Sef1 regulon nih.gov
SOD4Requires both Sef1 and Czf1 nih.govSef1 regulon researchgate.netnih.gov
FET31Requires Czf1 only nih.govNot Sef1 regulon nih.gov
FTR1Requires both Sef1 and Czf1 nih.govSef1 regulon researchgate.netnih.gov
GDH3Requires Czf1 only nih.govNot Sef1 regulon nih.gov
MRS4Requires Czf1 only nih.govNot Sef1 regulon nih.gov
FET33Requires Czf1 only nih.govNot Sef1 regulon nih.gov
CFL2Requires Sef1 only nih.govSef1 regulon researchgate.netnih.gov

Note: This table is a synthesis of findings from multiple sources researchgate.netnih.gov and illustrates how global gene expression analysis helps identify genes potentially within CZF1's regulatory network.

Furthermore, RNA-Seq analysis has revealed that CZF1 itself is overexpressed in certain drug-resistant C. albicans strains, suggesting a role for CZF1 in the acquisition of multidrug resistance nih.gov. This highlights the utility of global transcriptomic approaches in uncovering unexpected links between transcriptional regulators and complex cellular phenotypes.

Proteomic Analysis for Post-Translational Modification Detection

Proteomic analysis, particularly utilizing mass spectrometry-based techniques, is essential for investigating post-translational modifications (PTMs) on proteins like CZF1. PTMs are crucial regulatory mechanisms that can alter protein activity, localization, stability, and interactions, significantly expanding the functional diversity of the proteome psu.eduthermofisher.comwikipedia.orgmdpi.com. While the primary structure of a protein is determined by its gene sequence, PTMs introduce dynamic changes that fine-tune protein function in response to cellular signals and environmental changes psu.eduwikipedia.org.

Common types of PTMs include phosphorylation, glycosylation, ubiquitination, methylation, and acetylation thermofisher.commdpi.comcreative-proteomics.com. These modifications can occur on various amino acid side chains or at the protein's termini wikipedia.org. The detection and characterization of PTMs present analytical challenges due to their often substoichiometric nature and the complexity of protein samples creative-proteomics.comnih.gov.

Mass spectrometry is a central technology in proteomic workflows for PTM analysis creative-proteomics.comnih.govresearchgate.netmdpi.com. The typical approach involves digesting proteins into peptides (bottom-up proteomics), followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify peptides and their modification sites creative-proteomics.commdpi.com. Specialized enrichment strategies are often employed to isolate modified peptides (e.g., phosphopeptides using affinity chromatography) before MS analysis to improve detection sensitivity creative-proteomics.comnih.gov. Bioinformatic tools are then used to analyze the mass spectral data, identify PTMs, and map them to specific amino acid residues within the protein sequence creative-proteomics.commdpi.com.

While specific details regarding post-translational modifications experimentally identified on this compound through proteomic analysis were not extensively detailed in the provided search results, the importance of PTMs for transcriptional regulators and signaling proteins is well-established psu.eduthermofisher.com. One study hints at the possibility that CZF1 is regulated post-translationally at the protein level, suggesting that PTMs could play a role in its rapid signal integration in response to factors like farnesol asm.org.

Applying proteomic methods to study CZF1 would involve steps such as protein extraction from cells grown under relevant conditions, digestion into peptides, and analysis by high-resolution mass spectrometry. Given CZF1's role as a transcriptional regulator involved in responding to environmental cues and interacting with other proteins like Efg1 asm.orgnih.govplos.org, it is plausible that its activity or stability could be modulated by PTMs such as phosphorylation, which is a common mechanism for regulating signaling pathways and transcription factors thermofisher.comresearchgate.net. Ubiquitination could also play a role in regulating this compound levels or localization mdpi.com.

Future proteomic studies specifically focused on CZF1 could aim to:

Identify specific PTM sites on CZF1 under different environmental conditions or in various morphological states.

Quantify changes in CZF1 PTMs in response to signaling molecules or in mutant strains affecting pathways in which CZF1 is involved.

Investigate the functional consequences of identified PTMs on CZF1's DNA binding activity, protein-protein interactions (e.g., with Efg1), or transcriptional regulatory function.

Such analyses would provide valuable insights into the dynamic regulation of this compound activity beyond transcriptional control, contributing to a more complete understanding of its roles in fungal biology and pathogenesis.

Comparative Genomics and Evolutionary Perspectives of Czf1 Protein

Conservation of CZF1 Protein Homologs Across Fungal and Oomycete Species

Homologs of this compound are found in both fungal and oomycete species, although the degree and nature of their conservation can vary. While fungi and oomycetes share superficial resemblances in lifestyle and morphology, they are evolutionarily distinct, with oomycetes being more closely related to certain algae than to true fungi. nih.govplos.org Despite this phylogenetic distance, C2H2 zinc finger proteins, a class that includes some CZF1 proteins, are prevalent in pathogens from both kingdoms and are involved in essential processes like development, metabolism, and virulence. mdpi.com

Research on PlCZF1 in Peronophythora litchii, a plant pathogenic oomycete, indicates that CZF1 is conserved among oomycetes, including species within the Phytophthora genus and downy mildews. mdpi.comresearchgate.net However, the conservation pattern of CZF1 in oomycetes appears distinct from that observed in fungi. mdpi.com In fungi, such as Fusarium oxysporum, Fo-Czf1 is also reported to be broadly conserved. researchgate.net These findings suggest that while proteins designated as CZF1 exist in both groups and share the presence of zinc finger domains (like C2H2 or C6), their specific sequences, domain arrangements, or the evolutionary pressures they have faced may differ, leading to kingdom-specific conservation patterns.

Functional Divergence and Conservation of this compound Orthologs (e.g., PlCZF1 in Peronophythora litchii)

Functional analyses of CZF1 orthologs highlight a mix of conserved and species-specific roles. PlCZF1, identified as a C2H2 zinc finger protein in the oomycete Peronophythora litchii, is essential for the development of oospores and the pathogen's ability to cause disease on litchi plants. mdpi.comresearchgate.net Its expression is notably high during the sexual developmental stages and the initial phases of infection. mdpi.comresearchgate.net Experimental deletion of PlCZF1 in P. litchii resulted in impaired oospore development and reduced virulence, while vegetative growth and asexual reproduction were not significantly affected under the conditions tested. researchgate.net

In the context of fungal pathogens, the this compound in Candida albicans, which contains a Cys6 zinc cluster motif, demonstrates a different set of functions. This fungal Czf1 regulates the morphological transition between white and opaque cell forms, contributes to the formation of the opaque state, and is involved in cell adhesion and the development of pseudohyphae. uniprot.org Furthermore, it plays a role in the development of drug resistance and modulates the architecture and integrity of the cell wall. uniprot.orgnih.gov These diverse roles in C. albicans represent a significant functional divergence compared to the observed functions of CZF1 in plant pathogenic oomycetes, where the focus is on sexual reproduction and plant infection.

The shared role in oospore development between PlCZF1 and PsCZF1 points towards a conserved ancestral function for CZF1 within the oomycetes related to sexual reproduction. mdpi.com The observed differences in function, such as the involvement in asexual reproduction or morphological switching, likely reflect adaptations that have arisen in response to the distinct ecological niches and host interactions of these species.

Evolutionary Relationship to Other Zinc Finger Transcription Factors

CZF1 proteins are members of the extensive family of zinc finger transcription factors, which constitute one of the largest groups of transcriptional regulators in eukaryotic organisms. nih.govgenenames.orguq.edu.au These proteins are defined by the presence of zinc finger domains, modular structures that coordinate zinc ions and mediate interactions with DNA, RNA, other proteins, or lipids. uq.edu.au Zinc finger proteins are classified into various categories based on the specific arrangement of cysteine and histidine residues that coordinate the zinc ion, such as the C2H2 type and the Cys6 (C6) or zinc cluster type. nih.govuq.edu.au

The CZF1 proteins characterized in oomycetes like Peronophythora litchii and Phytophthora sojae are identified as C2H2 zinc finger proteins. mdpi.comresearchgate.net The C2H2 zinc finger is a widely distributed motif in eukaryotic transcription factors, typically featuring repeating units. nih.gov

In contrast, the this compound found in the fungus Candida albicans is categorized as a zinc cluster (Cys6Zn2) transcription factor. uniprot.orgnih.govplos.org Zinc cluster proteins are a class of transcription factors unique to fungi, possessing a single DNA-binding domain where six cysteine residues coordinate two zinc atoms. nih.gov This fundamental difference in the type of zinc finger motif (C2H2 in the studied oomycetes versus C6 in C. albicans) suggests that despite sharing a similar name, these proteins may have originated independently in their respective evolutionary lineages from different ancestral zinc finger proteins, or they may have undergone substantial changes in domain structure and composition following the evolutionary divergence of fungi and oomycetes. The evolutionary trajectories that led to the development of fungi and animals involved distinct genomic changes, and oomycetes are evolutionarily distant from both kingdoms. nih.govprbb.orgasbp.org.ph

The presence of different classes of zinc finger motifs in proteins referred to as CZF1 in different eukaryotic kingdoms underscores the diverse evolutionary paths that transcription factors have followed. Although both C2H2 and C6 zinc finger proteins function in regulating gene expression, their distinct structural features and evolutionary histories contribute to the broad spectrum of biological processes they control in various organisms. nih.govuq.edu.au

Future Directions and Research Gaps

Elucidation of CZF1 Protein's Precise Mechanism of Action at the Molecular Level

Although CZF1 is known to function as a transcriptional regulator, the precise molecular mechanisms by which it exerts its effects are not fully understood. CZF1 contains a Cys₆Zn₂ motif characteristic of a class of transcriptional regulators, and its DNA-binding activity has been shown to be essential for its role in matrix-induced filamentous growth plos.org. However, the full spectrum of DNA sequences that CZF1 binds to in vivo remains to be comprehensively mapped. While a putative binding site is estimated to be present in the promoters of a substantial percentage of C. albicans genes, including those within the Sef1 regulon, further detailed studies are needed to define its complete DNA-binding profile biorxiv.org.

Furthermore, CZF1 is known to interact with other proteins, notably Efg1, a key transcription factor in C. albicans morphogenesis and the cAMP/PKA pathway nih.govfrontiersin.org. While a yeast two-hybrid assay indicated interaction between Efg1 and Czf1, the functional significance and molecular details of this interaction in various morphogenetic processes, beyond their coordinated response to farnesol (B120207) and potential for Czf1 to relieve Efg1 suppression of filamentation, warrant deeper investigation nih.govfrontiersin.orgresearchgate.net. The interplay between CZF1 and other signaling pathways, such as the MAPK pathway which also influences morphogenesis, needs further clarification researchgate.netmdpi.com. Understanding how CZF1 integrates signals from multiple pathways and translates them into specific transcriptional outcomes is a critical research gap.

Identification of Novel this compound Regulatory Targets and Pathways

Current research has identified some genes regulated by CZF1, particularly those involved in filamentation and cell wall functions nih.govbiorxiv.org. For instance, CZF1 is required for wild-type expression levels of several genes, including CFL5 and FTR1, in plated cells biorxiv.orgasm.org. A hyperactive form of Czf1 has also been shown to induce the expression of many genes with cell wall-related functions nih.gov. However, a comprehensive identification of all direct and indirect downstream targets of CZF1 across different environmental conditions and morphogenetic states is still needed.

Given its involvement in diverse processes like white-opaque switching, biofilm formation, and the response to farnesol, it is likely that CZF1 regulates a broader range of genes and pathways than currently known nih.govfrontiersin.orguniprot.org. Identifying these novel targets, perhaps through genome-wide approaches like ChIP-seq and RNA-seq under various conditions, would provide a more complete picture of CZF1's regulatory network. Additionally, exploring how CZF1's regulatory role is modulated by post-translational modifications or interactions with other less-characterized proteins represents an important area for future research.

Understanding this compound's Role in Candida albicans Adaptation to Diverse Host Niches

Candida albicans is a versatile commensal and pathogen, capable of thriving in various host environments, each presenting unique challenges frontiersin.orgmdpi.comnih.gov. CZF1's involvement in processes crucial for adaptation and virulence, such as filamentation, biofilm formation, and cell wall modulation, suggests it plays a significant role in navigating these diverse niches nih.govfrontiersin.orgnih.govuniprot.org. For example, CZF1 is required for contact-dependent filamentation, a process potentially mimicking growth in contact with host tissue plos.orgbiorxiv.orgasm.org.

Future research should focus on dissecting the specific contributions of CZF1 to C. albicans survival and pathogenesis in different host microenvironments, such as the gastrointestinal tract, oral cavity, and bloodstream frontiersin.orgnih.gov. This could involve studying CZF1's expression and function in relevant in vivo models and under conditions mimicking specific host niches (e.g., varying nutrient availability, pH, and presence of host immune factors) mdpi.com. Understanding how CZF1's regulatory activities are fine-tuned in response to these specific environmental cues will be crucial for comprehending C. albicans's adaptive strategies.

Exploration of this compound as a Potential Target for Antifungal Development

The essentiality of CZF1 for certain virulence-associated phenotypes, such as matrix-induced filamentation and proper cell wall integrity, makes it an attractive potential target for novel antifungal strategies nih.govplos.orgasm.org. Targeting virulence factors, rather than essential growth pathways, is considered a promising approach to combatting antifungal resistance nih.govresearchgate.net. C. albicans czf1Δ mutants are hypersensitive to the antifungal drug caspofungin, which inhibits cell wall biosynthesis, highlighting a link between Czf1 and cell wall integrity, a known antifungal target nih.gov.

Q & A

Basic Research Questions

Q. What are the structural and functional characteristics of the CZF1 protein across model organisms?

  • Answer : CZF1 is a CCCH-type zinc finger protein with conserved domains implicated in nucleic acid binding and transcriptional regulation. In Arabidopsis thaliana, it encodes two splice variants (CZF1-201 and CZF1-202) producing identical 597-amino-acid proteins . In Candida albicans, CZF1 regulates cell wall integrity and filamentous growth, with structural analysis revealing its zinc cluster DNA-binding domain critical for stress response . Methodologically, use sequence alignment tools (e.g., NCBI BLAST) and structural prediction software (AlphaFold) to compare domain conservation. Validate functional roles via gene deletion mutants (e.g., czf1Δ) and transcriptome profiling under stress conditions .

Q. What experimental models are optimal for studying CZF1’s role in stress responses?

  • Answer :

  • Yeast models : Use ethanol-stressed Issatchenkia orientalis to study CZF1-mediated flocculation via RNA-seq (e.g., differential expression analysis of FLO1 and IFF6) .
  • Fungal pathogens : Employ C. albicans mutants (e.g., czf1Δ) to assess hypersensitivity to caspofungin via minimum inhibitory concentration (MIC) assays and cell wall staining (Calcofluor White) .
  • Plant systems : Analyze Arabidopsis CZF1 splice variants under salt stress using qRT-PCR and phenotypic assays (root elongation, ion leakage) .

Advanced Research Questions

Q. How does CZF1 regulate context-dependent transcriptional networks in fungal pathogens?

  • Answer : CZF1 exhibits dual regulatory roles:

  • Pro-pathogenic : In C. albicans, hyperactive CZF1 (CZF1-GAD) upregulates cell wall biosynthesis genes (e.g., CHS3, ALS3) under caspofungin stress, enhancing survival. Validate via chromatin immunoprecipitation (ChIP-seq) and luciferase reporter assays .
  • Immunogenic : CZF1 hyperactivity increases neutrophil recognition by altering β-glucan exposure. Quantify immune activation using ROS assays and IL-8 secretion profiles in neutrophil co-cultures .
  • Methodological note : Combine RNA-seq with protein-DNA interaction data to resolve conflicting roles (e.g., survival vs. immune detection) .

Q. What strategies address contradictions in CZF1’s role across stress conditions and organisms?

  • Answer :

  • Ethanol vs. antifungal stress : In I. orientalis, CZF1 promotes flocculation under ethanol stress , whereas in C. albicans, it mitigates caspofungin-induced cell wall damage . Use comparative genomics to identify stress-specific promoter elements (e.g., STRE motifs) and validate via site-directed mutagenesis.
  • Host adaptation vs. immune evasion : In C. albicans, CZF1 enhances gut colonization by regulating chitinase expression but increases neutrophil recognition . Employ dual RNA-seq of host-pathogen interactions to disentangle context-dependent effects .

Q. How can protein interaction networks elucidate CZF1’s multifunctionality?

  • Answer :

  • Arabidopsis : Map interactors (e.g., zinc finger partners) via yeast two-hybrid screens and co-IP-MS, referencing the 21 interactors listed in A. thaliana databases .
  • C. albicans : Use synthetic genetic array (SGA) analysis to identify synthetic lethal interactions (e.g., with SNF4 kinase mutants) and quantify epistatic effects on filamentation .
  • Data integration : Build interaction networks using Cytoscape, overlaying transcriptomic and phenotypic data to prioritize high-confidence nodes .

Methodological Guidance

Q. What quality controls ensure reproducibility in CZF1 functional studies?

  • Answer :

  • Gene deletion : Validate czf1Δ mutants via Southern blotting and complementation assays (e.g., reintroduce CZF1 with SAT1 flipper cassette recycling) .
  • Transcriptomics : Include biological triplicates, spike-in controls (e.g., ERCC RNA), and normalize reads via RPKM/TPM. Use DESeq2 for differential expression analysis .
  • Cell wall assays : Standardize growth conditions (pH, temperature) and include caspofungin dose-response curves to control for batch effects .

Q. How to design experiments resolving CZF1’s role in host-microbe interactions?

  • Answer :

  • In vivo models : Use Galleria mellonella or murine candidiasis models to assess CZF1’s impact on virulence and host immune responses .
  • Immune profiling : Pair flow cytometry (neutrophil phagocytosis assays) with cytokine multiplex assays (IL-8, TNF-α) to quantify immune activation .
  • Ethical considerations : Follow institutional guidelines for animal studies and include sham-infected controls to isolate pathogen-specific effects .

Data Interpretation and Contradictions

Q. Why do studies report opposing roles for CZF1 in stress adaptation?

  • Answer : Discrepancies arise from:

  • Organism-specific pathways : Arabidopsis CZF1 regulates salt tolerance via ion transporters, while fungal CZF1 modulates cell wall remodeling .
  • Experimental variables : Differences in stress duration (acute vs. chronic), growth media, or genetic background (e.g., C. albicans strain SC5314 vs. clinical isolates) .
  • Resolution strategy : Perform meta-analysis using PRISMA guidelines to identify confounding factors (e.g., batch effects, normalization methods) .

Tables for Key Findings

Organism CZF1 Function Methodology Key Citation
ArabidopsisSalt stress tolerance via ion homeostasisqRT-PCR, ion leakage assays
C. albicansCell wall integrity under caspofunginChIP-seq, MIC assays
I. orientalisEthanol-induced flocculationRNA-seq, flocculation quantification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.